2-Bromo-6-chloro-4-nitropyridine
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Overview
Description
2-Bromo-6-chloro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-nitropyridine typically involves the nitration of 2-Bromo-6-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the halogens.
Reduction: 2-Bromo-6-chloro-4-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-6-chloro-4-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of halogenated and nitro-substituted pyridines on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-nitropyridine depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The halogen atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring and form new bonds.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Coupling Reactions: The palladium catalyst facilitates the formation of carbon-carbon bonds between the pyridine ring and the boronic acid.
Comparison with Similar Compounds
2-Bromo-6-chloro-4-nitropyridine can be compared with other halogenated and nitro-substituted pyridines:
2-Bromo-4-nitropyridine: Lacks the chlorine substituent, making it less versatile in certain reactions.
2-Chloro-4-nitropyridine: Lacks the bromine substituent, which may affect its reactivity in nucleophilic substitution reactions.
2-Bromo-6-methyl-4-nitropyridine: Contains a methyl group instead of chlorine, which can influence its electronic properties and reactivity.
The unique combination of bromine, chlorine, and nitro groups in this compound makes it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAJEKEHSHSSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849475 |
Source
|
Record name | 2-Bromo-6-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-42-1 |
Source
|
Record name | 2-Bromo-6-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-6-CHLORO-4-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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